molecular formula C27H23NO B12817416 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde

4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12817416
M. Wt: 377.5 g/mol
InChI Key: YVKXAGVUYYOGPU-UHFFFAOYSA-N
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Description

4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl-based aldehyde derivative featuring a di-para-tolylamino group at the 4' position. The di-p-tolylamino substituent introduces two methyl groups on the phenyl rings of the diarylamine moiety, enhancing steric bulk and electron-donating capacity compared to the diphenylamino analog. This modification can influence solubility, electronic properties, and reactivity, making it valuable in organic synthesis and materials science .

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]benzaldehyde

InChI

InChI=1S/C27H23NO/c1-20-3-13-25(14-4-20)28(26-15-5-21(2)6-16-26)27-17-11-24(12-18-27)23-9-7-22(19-29)8-10-23/h3-19H,1-2H3

InChI Key

YVKXAGVUYYOGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.

    Introduction of the Di-p-tolylamino Group: The di-p-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where a p-toluidine derivative reacts with the biphenyl core.

    Formylation: The final step involves the formylation of the biphenyl compound to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde in OLEDs involves its role as a hole-transporting material. The di-p-tolylamino group facilitates the transport of positive charges (holes) through the organic layer, enhancing the efficiency of the device. The biphenyl core provides structural rigidity and stability, while the carbaldehyde group can participate in further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde (inferred properties) with structurally related biphenyl carbaldehydes:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde (Inferred) C₂₇H₂₅NO 379.5 (calculated) Di-p-tolylamino (N(p-Tol)₂) Enhanced steric bulk, electron-donating methyl groups; potential use in organic electronics or as a synthetic intermediate.
4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde (CAS 133878-93-0) C₂₅H₁₉NO 349.42 Diphenylamino (NPh₂) Density: 1.174 g/cm³; boiling point: 530.2°C; used in Suzuki-Miyaura couplings and as a pharmaceutical intermediate.
4'-(4-Morpholinyl)-[1,1'-biphenyl]-4-carbaldehyde (CAS 893739-03-2) C₁₇H₁₇NO₂ 267.32 Morpholinyl ≥95% purity; morpholine enhances solubility; research applications in drug design.
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₂O₂ 212.24 Methoxy Electron-donating group; used in synthesizing quinolinone derivatives (74% yield in reactions).
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₁₂O 196.24 Methyl Electron-donating; InChI Key: BCINBWXQYBLSKO-UHFFFAOYSA-N; used in coupling reactions.
2'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (CAS 39802-78-3) C₁₃H₉ClO 216.66 Chloro Electron-withdrawing; GHS hazards: H302, H315, H319; impacts electrophilicity.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde C₁₄H₉F₃O 250.22 Trifluoromethyl Strongly electron-withdrawing; alters reactivity in nucleophilic additions.

Key Comparative Insights:

Electronic Effects: Electron-donating groups (e.g., methyl, methoxy, diarylamino) increase electron density on the biphenyl core, enhancing charge transport properties. These are advantageous in organic light-emitting diodes (OLEDs) or photovoltaic materials . Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the aldehyde, improving reactivity in nucleophilic additions or cross-coupling reactions .

Steric and Solubility Considerations: Di-p-tolylamino and morpholinyl substituents improve solubility in non-polar solvents due to increased hydrophobicity (methyl) or polar moieties (morpholine) . Halogenated derivatives (e.g., Cl, CF₃) may reduce solubility but enhance thermal stability .

Synthetic Utility: Diarylamino aldehydes serve as intermediates for nitrones with neuroprotective and antioxidant activity (e.g., BPHBN5 in neuronal oxidative stress models) . Methoxy and methyl derivatives are used in Suzuki-Miyaura cross-couplings to synthesize biaryl structures .

Biological Activity :

  • Nitrone derivatives of biphenyl carbaldehydes (e.g., BPMNs, BPHBNs) demonstrate neuroprotection in in vitro ischemia models, with BPHBN5 showing balanced efficacy .

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